molecular formula C6H12O6 B7819525 L-Glucose CAS No. 41846-87-1

L-Glucose

Cat. No.: B7819525
CAS No.: 41846-87-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-VANKVMQKSA-N
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Description

L-Glucose, also known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glucose can be achieved through various methods. One common approach is the hydrolysis of starch or cellulose, which involves breaking down these polysaccharides into their monosaccharide components using acid or enzymatic hydrolysis. The reaction conditions typically include heating the polysaccharide in the presence of an acid catalyst or specific enzymes that facilitate the breakdown process.

Industrial Production Methods

Industrial production of this compound primarily involves the enzymatic hydrolysis of starch. This process uses enzymes such as amylase and glucoamylase to convert starch into glucose. The reaction is carried out in large bioreactors under controlled conditions of temperature and pH to optimize the yield and efficiency of the conversion process.

Chemical Reactions Analysis

Types of Reactions

L-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: Glucose can be oxidized to form gluconic acid or glucaric acid. This reaction typically involves the use of oxidizing agents such as bromine water or nitric acid.

    Reduction: Reduction of glucose can produce sorbitol, a sugar alcohol. This reaction is usually carried out using hydrogen gas in the presence of a metal catalyst like nickel.

    Substitution: Glucose can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation of glucose with acetic anhydride produces glucose pentaacetate.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid

    Reduction: Hydrogen gas, nickel catalyst

    Substitution: Acetic anhydride, sulfuric acid

Major Products

    Oxidation: Gluconic acid, glucaric acid

    Reduction: Sorbitol

    Substitution: Glucose pentaacetate

Scientific Research Applications

L-Glucose has numerous applications in scientific research across various fields:

    Chemistry: It is used as a standard for calibrating instruments in analytical chemistry and as a starting material for synthesizing other compounds.

    Biology: Glucose is essential for studying cellular respiration and metabolic pathways. It is also used in culture media for growing microorganisms and cells.

    Medicine: Glucose is used in medical diagnostics, such as glucose tolerance tests for diabetes. It is also a critical component of intravenous fluids for patients requiring nutritional support.

    Industry: In the food industry, glucose is used as a sweetener and preservative. It is also used in the production of biofuels and biodegradable plastics.

Mechanism of Action

The primary mechanism of action of L-Glucose involves its role in cellular respiration. Glucose is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce adenosine triphosphate (ATP), the energy currency of cells. The molecular targets include enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, which are involved in the glycolytic pathway.

Comparison with Similar Compounds

Similar Compounds

    Fructose: Another hexose sugar with a similar structure but differs in the arrangement of the carbonyl group.

    Galactose: An epimer of glucose, differing in the configuration around one carbon atom.

    Mannose: Another epimer of glucose, differing in the configuration around a different carbon atom.

Uniqueness

L-Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its ability to be readily converted into ATP makes it a vital energy source for cellular processes.

Properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015237
Record name L-​Glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L(-)-Glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levoglucose [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoglucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12970
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Record name L-​Glucose
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Record name L-glucose
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Record name LEVOGLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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